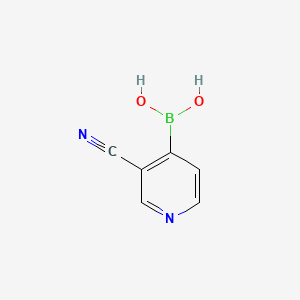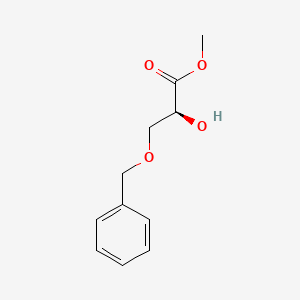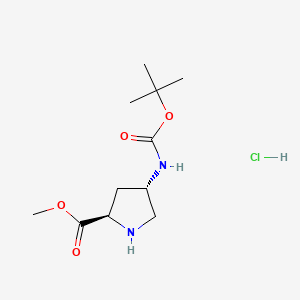
(3-Cyanopyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Cyanopyridin-4-yl)boronic acid” is a boronic acid derivative. Boronic acids are commonly used as reagents in cross-coupling reactions . They are stable and generally non-toxic .
Molecular Structure Analysis
The molecular formula of “(3-Cyanopyridin-4-yl)boronic acid” is C6H5BN2O2 . Its molecular weight is 147.93 g/mol . The InChI code is 1S/C6H5BN2O2/c8-3-5-4-9-2-1-6 (5)7 (10)11/h1-2,4,10-11H .Chemical Reactions Analysis
Boronic acids have unique physicochemical and electronic characteristics. They can form reversible covalent interactions with amino acid side chains in proteins or diol groups in sugars . They have been used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Cyanopyridin-4-yl)boronic acid” include a molecular weight of 147.93 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . Its exact mass is 148.0444076 g/mol .科学的研究の応用
Sensing Applications
Boronic acids, including (3-Cyanopyridin-4-yl)boronic acid, are known for their ability to form reversible covalent complexes with diols and other Lewis bases, which makes them excellent candidates for use in sensing applications. They can be used in both homogeneous assays and heterogeneous detection systems, allowing for the detection at the interface of the sensing material or within the bulk sample .
Biological Labelling and Protein Manipulation
The interaction of boronic acids with diols is also exploited in biological labelling and protein manipulation. This includes the modification of proteins, which can be essential for understanding protein function and interaction .
Development of Therapeutics
Boronic acids have been utilized in the development of therapeutics due to their unique interactions with various biological molecules. Their ability to bind to diols can be harnessed to create new drugs or to modify existing ones .
Separation Technologies
In the field of separation technologies, boronic acids can be used to selectively bind and separate molecules based on their diol content. This is particularly useful in the purification of biomolecules or in the separation of complex mixtures .
Electrophoresis of Glycated Molecules
Boronic acids are employed in the electrophoresis of glycated molecules. This application takes advantage of the specific binding of boronic acids to the cis-diol groups present in glycated proteins and other biomolecules .
Microparticles and Polymers for Analytical Methods
The ability of boronic acids to interact with various molecules has led to their use in the construction of microparticles and polymers. These materials are then used in analytical methods, including the controlled release of insulin .
Catalysis
Borinic acids, closely related to boronic acids, are used in catalysis. They can catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring-opening reactions, showcasing their versatility in chemical reactions .
Material Science
In material science, boronic acids are incorporated into polymers or optoelectronics materials due to their stability and reactivity. This allows for the development of new materials with specific properties tailored by the inclusion of boronic acid functionalities .
作用機序
The mechanism of action of boronic acids is related to their ability to form reversible covalent interactions with amino acid side chains in proteins or diol groups in sugars . This property allows chemists to employ boronic acids as reversible covalent warheads for medicinal and biological applications .
将来の方向性
The future directions in the field of boronic acids include extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs . The utility of boron arises from the empty 2 p orbital, which allows boron to coordinate heteroatoms such as oxygen and nitrogen . This property has led to a growing interest in boronic acids, especially after the discovery of the drug bortezomib .
特性
IUPAC Name |
(3-cyanopyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O2/c8-3-5-4-9-2-1-6(5)7(10)11/h1-2,4,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFLCXDWWOPWRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)C#N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660622 |
Source


|
| Record name | (3-Cyanopyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyanopyridin-4-yl)boronic acid | |
CAS RN |
874290-89-8 |
Source


|
| Record name | (3-Cyanopyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 874290-89-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethanolamine hydrochloride, [1-3H]](/img/structure/B591581.png)

![(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B591585.png)
![Tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B591588.png)



